molecular formula C24H16F3N5OS B2597405 N-(2,4-difluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 946276-39-7

N-(2,4-difluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2597405
CAS RN: 946276-39-7
M. Wt: 479.48
InChI Key: IBTYNSGAWZOYJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H16F3N5OS and its molecular weight is 479.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-difluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-difluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiplasmodial Properties

  • A related compound was evaluated for its in vitro antiplasmodial properties against the Plasmodium falciparum strain, suggesting potential applications in malaria treatment. It was found that specific combinations of fluoro-phenyl groups are required for biological activity. The mode of action was explored through molecular docking against the parasite lactate dehydrogenase, indicating possible inhibition mechanisms (Mphahlele, Mmonwa, & Choong, 2017).

Antitumor Activity

  • Derivatives of N-aryl acetamides, including structures similar to the compound , have been synthesized and screened for antitumor activity. Compounds with heterocyclic rings showed promising activity against various human tumor cell lines, indicating potential as anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial Agents

  • Fluorine-substituted triazines, derived from similar compounds, have been evaluated as antibacterial agents. These lamotrigine analogs showed significant activity against various bacterial strains, suggesting potential use in antimicrobial therapies (Alharbi & Alshammari, 2019).

Molecular Probes for Imaging

  • Fluorinated homocysteine derivatives related to this compound have been synthesized as molecular probes for ¹⁹F magnetic resonance spectroscopy and imaging. This indicates potential applications in diagnostic imaging and tracking of biological processes (Chubarov et al., 2011).

Herbicidal Activity

  • Novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides, which are structurally related, have shown effective herbicidal activities against dicotyledonous weeds. This suggests potential applications in agricultural weed control (Wu et al., 2011).

Inhibitors for Enzymes and Proteins

  • Derivatives of this compound class have been identified as inhibitors for enzymes like tyrosinase and cholinesterase. These findings point towards potential applications in treating diseases related to enzyme malfunction or overactivity (Hassan et al., 2022); (Riaz et al., 2020).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F3N5OS/c25-14-5-8-16(9-6-14)32-23(18-12-28-20-4-2-1-3-17(18)20)30-31-24(32)34-13-22(33)29-21-10-7-15(26)11-19(21)27/h1-12,28H,13H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTYNSGAWZOYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NN=C(N3C4=CC=C(C=C4)F)SCC(=O)NC5=C(C=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.